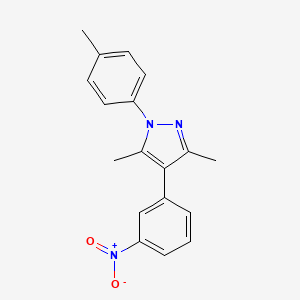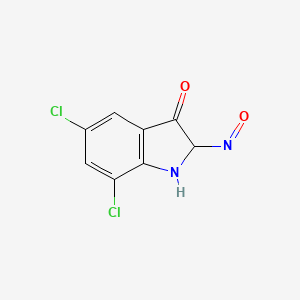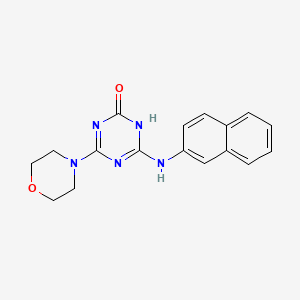![molecular formula C26H20N4O3S B15152433 2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B15152433.png)
2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a cyano group, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the cyano and methoxyphenyl groups. The final step involves the attachment of the sulfanyl group and the N,N-diphenylacetamide moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and are often the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrimidine derivatives with cyano, methoxy, and sulfanyl groups. Examples include:
- 2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide analogs with different substituents on the phenyl rings.
- Pyrimidine derivatives with similar functional groups but different core structures.
Uniqueness
The uniqueness of 2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-3H-pyrimidin-2-yl]sulfanyl}-N,N-diphenylacetamide lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Eigenschaften
Molekularformel |
C26H20N4O3S |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
2-[[5-cyano-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C26H20N4O3S/c1-33-21-14-12-18(13-15-21)24-22(16-27)25(32)29-26(28-24)34-17-23(31)30(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,17H2,1H3,(H,28,29,32) |
InChI-Schlüssel |
NIDNGBBAEWGUAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B15152355.png)

![N-{[2-(1-benzofuran-2-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B15152364.png)
![N-{4-[(3-chlorophenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B15152372.png)
![4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B15152377.png)


![N-[3-(4-chlorophenyl)-1-ethyl-4-oxoquinolin-2-yl]-2-fluorobenzamide](/img/structure/B15152394.png)
![1-(azepan-1-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B15152405.png)
![2-Oxo-2-phenylethyl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15152420.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B15152421.png)
![N-{4-[(4-bromophenyl)sulfamoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B15152435.png)
![2-{[N-(methylsulfonyl)-N-phenylglycyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B15152437.png)
methanone](/img/structure/B15152445.png)
